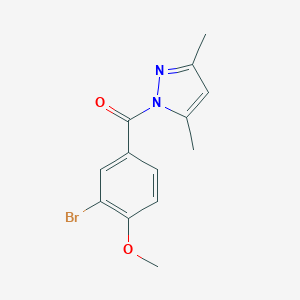
(3-bromo-4-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-4-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a bromine atom and a methoxy group attached to a benzoyl moiety, which is further connected to a dimethyl-substituted pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the following steps:
Preparation of 3-bromo-4-methoxybenzoic acid: This can be achieved by bromination of 4-methoxybenzoic acid using bromine in the presence of a catalyst.
Formation of 3-bromo-4-methoxybenzoyl chloride: The 3-bromo-4-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with 3,5-dimethylpyrazole: The 3-bromo-4-methoxybenzoyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling Reactions: The benzoyl moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(3-amino-4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole.
Oxidation: Formation of 1-(3-bromo-4-hydroxybenzoyl)-3,5-dimethyl-1H-pyrazole.
Reduction: Formation of 1-(3-bromo-4-methylbenzoyl)-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
(3-bromo-4-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-bromo-4-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzoic acid: A precursor in the synthesis of the target compound.
3,5-dimethylpyrazole: The pyrazole moiety used in the coupling reaction.
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole: A similar compound with one less methyl group on the pyrazole ring.
Uniqueness
(3-bromo-4-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the benzoyl moiety, along with the dimethyl-substituted pyrazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-6-9(2)16(15-8)13(17)10-4-5-12(18-3)11(14)7-10/h4-7H,1-3H3 |
InChI Key |
LEBYTPACTAJMOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)OC)Br)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


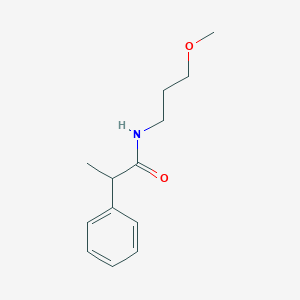
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
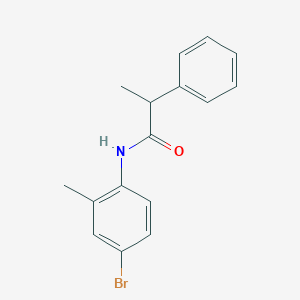
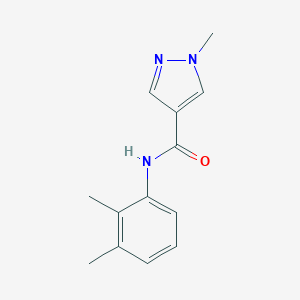
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B258276.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
![N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)
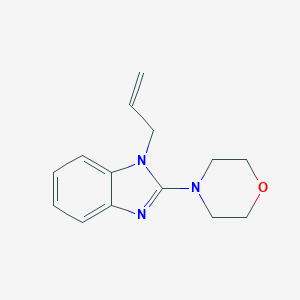
![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
![Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B258302.png)
